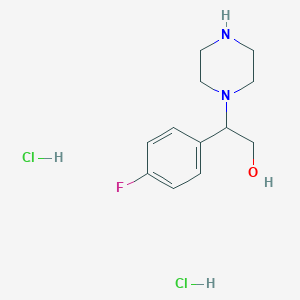

2-(4-Fluorophenyl)-2-(piperazin-1-yl)ethan-1-ol dihydrochloride

Description

Properties

IUPAC Name |

2-(4-fluorophenyl)-2-piperazin-1-ylethanol;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17FN2O.2ClH/c13-11-3-1-10(2-4-11)12(9-16)15-7-5-14-6-8-15;;/h1-4,12,14,16H,5-9H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVUHATOVNGBXQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C(CO)C2=CC=C(C=C2)F.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19Cl2FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials and Reaction Scheme

- Starting Material: 1-(4-fluorophenyl)piperazine or its derivatives.

- Key Reagents: 2-chloroethanol or 2-chloroethoxyacetonitrile.

- Base: Sodium carbonate or potassium carbonate.

- Solvent: Alcoholic solvents such as n-butanol or ethanol.

- Hydrolysis Agent: Acidic (concentrated hydrochloric acid) or basic media for nitrile hydrolysis.

- Salt Formation: Addition of concentrated hydrochloric acid to form the dihydrochloride salt.

Detailed Procedure (Adapted from Related Chlorophenyl Analogues)

-

- React 1-(4-fluorophenyl)piperazine with 2-chloroethoxyacetonitrile in the presence of sodium carbonate and a catalytic amount of potassium iodide.

- Heat the mixture in n-butanol at approximately 110 °C for 10-12 hours under stirring.

- After reaction completion, cool, filter, and concentrate the mixture under reduced pressure.

- Purify the intermediate by silica gel chromatography and crystallize by addition of 2-butanone.

Hydrolysis of Nitrile to Acid:

- Heat the purified nitrile intermediate with concentrated hydrochloric acid at 90-95 °C for 1.5 hours.

- Cool the reaction mixture and concentrate under reduced pressure.

- Extract the acid product with dichloromethane and crystallize from 2-butanone.

Formation of Dihydrochloride Salt:

- Dissolve the acid in water and adjust pH to approximately 0.8 using concentrated hydrochloric acid.

- Concentrate the solution and add 2-butanone to induce crystallization of the dihydrochloride salt.

- Filter and dry the crystals to yield the final product.

Yields and Purity

- Overall yields reported for related compounds (e.g., 2-(4-chlorophenyl) analogues) range from 60% to 75% for the dihydrochloride salt after purification.

- Melting points and purity are confirmed by differential scanning calorimetry and elemental analysis, showing high purity consistent with pharmaceutical standards.

Alternative Preparation via Direct Alkylation and Base-Mediated Substitution

Another approach involves the direct alkylation of piperazine derivatives with haloacetates under basic conditions.

Reaction Conditions

- React 4-substituted phenylpiperazine ethanol derivatives with alkali metal haloacetates (e.g., sodium chloroacetate).

- Use strong bases such as potassium t-butoxide to generate alkoxides in situ.

- Conduct the reaction in aprotic solvents like t-butanol under nitrogen atmosphere at 75-80 °C.

- Add sodium chloroacetate and potassium t-butoxide incrementally over several hours to drive the reaction to completion.

Work-Up and Purification

- After reaction, distill off t-butanol azeotropically with water.

- Adjust pH to neutral or slightly acidic with hydrochloric acid.

- Extract unreacted starting materials with diethyl ether.

- Isolate the product by crystallization or further purification.

Notes on Reaction Control

- Careful temperature and addition rate control are essential to maximize yields.

- Nitrogen atmosphere prevents oxidation or side reactions.

- This method yields high purity products but may require longer reaction times and careful handling of strong bases.

Comparative Data Table of Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Hydrolysis of Nitrile Intermediate | 1-(4-fluorophenyl)piperazine + 2-chloroethoxyacetonitrile | Sodium carbonate, KI, n-butanol, 110 °C, then HCl hydrolysis | 60-75 | High purity, scalable, well-documented |

| Base-Mediated Alkylation | 4-substituted phenylpiperazine ethanol | Potassium t-butoxide, sodium chloroacetate, t-butanol, 75-80 °C | ~70 | Requires inert atmosphere, careful addition |

Research Findings and Optimization Notes

- The hydrolysis method using acid or base for nitrile conversion is versatile and yields optically active forms when chiral starting materials are used.

- Incremental addition of reagents and temperature control in base-mediated alkylation improves selectivity and yield.

- Solvent choice impacts reaction rate and product crystallization; alcohols such as n-butanol and 2-butanone are preferred for their solubility and crystallization properties.

- Purification steps involving silica gel chromatography and recrystallization are critical for obtaining pharmaceutical-grade dihydrochloride salts.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenyl)-2-(piperazin-1-yl)ethan-1-ol dihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.

Substitution: Nucleophilic reagents such as sodium hydroxide (NaOH) or ammonia (NH3) under basic conditions.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

2-(4-Fluorophenyl)-2-(piperazin-1-yl)ethan-1-ol dihydrochloride is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders. Its structural characteristics allow it to interact with various neurotransmitter receptors, making it a candidate for developing novel antipsychotic and antidepressant medications .

Biological Studies

The compound has been studied for its biological activities, including its role in modulating receptor interactions within cellular systems. Research indicates that it may exhibit binding affinity towards serotonin and dopamine receptors, which are critical in the pathophysiology of mood disorders .

Organic Synthesis

In organic chemistry, this compound serves as an intermediate in synthesizing other complex molecules. Its unique piperazine structure allows for various chemical modifications, making it a versatile building block in drug development .

Case Study 1: Antidepressant Activity

A study published in the Journal of Medicinal Chemistry explored the antidepressant potential of piperazine derivatives, including this compound. The results demonstrated significant improvements in depressive-like behaviors in animal models, suggesting its efficacy as a new therapeutic agent for depression .

Case Study 2: Receptor Binding Affinity

Research conducted at a leading pharmacological institute evaluated the binding affinity of this compound to various neurotransmitter receptors. It was found to have a high affinity for the serotonin transporter (SERT), indicating potential applications in treating serotonin-related disorders such as anxiety and depression .

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)-2-(piperazin-1-yl)ethan-1-ol dihydrochloride involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or ion channels. The compound can modulate the activity of these targets, leading to various physiological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Features

Piperazine derivatives share a common six-membered ring with two nitrogen atoms. Substituents on the phenyl group (e.g., fluorine, chlorine, methoxy) and the ethanol side chain significantly influence pharmacological activity and physicochemical properties.

Key Compounds for Comparison:

Levocetirizine Dihydrochloride

- Structure : (R)-2-[2-[4-[(4-Chlorophenyl)phenylmethyl]piperazin-1-yl]ethoxy]acetic acid dihydrochloride

- Molecular Weight : 461.81 g/mol

- Use : Antihistamine targeting H1 receptors .

- Key Difference : Replaces fluorophenyl with a chlorophenyl-benzhydryl group and includes an acetic acid moiety, enhancing receptor affinity .

Fluphenazine Hydrochloride Structure: 2-(4-{3-[2-(Trifluoromethyl)-10H-phenothiazin-10-yl]propyl}piperazin-1-yl)ethan-1-ol dihydrochloride Molecular Weight: Not explicitly stated; phenothiazine backbone increases lipophilicity. Use: Antipsychotic via dopamine receptor antagonism . Key Difference: Incorporates a phenothiazine ring and trifluoromethyl group, enabling blood-brain barrier penetration .

Cetirizine-Related Compound B

- Structure : 2-(4-Benzhydrylpiperazin-1-yl)ethan-1-ol dihydrochloride

- Molecular Weight : ~403.77 g/mol (analogous to CAS 164726-80-1) .

- Use : Intermediate in antihistamine synthesis.

- Key Difference : Benzhydryl substituent (diphenylmethyl) instead of fluorophenyl, altering steric bulk and receptor interactions .

2-[4-(4-Fluoro-2-nitrophenyl)piperazin-1-yl]ethanol Hydrochloride Structure: Fluorophenyl with nitro group at the 2-position. Molecular Weight: Not explicitly stated; nitro group introduces strong electron-withdrawing effects. Use: Likely a research chemical for studying serotonin/dopamine receptors .

Physicochemical Properties

Pharmacological Activity

- Fluorophenyl Derivatives : The fluorine atom enhances metabolic stability and bioavailability by reducing cytochrome P450-mediated oxidation. This is advantageous in CNS-targeting drugs .

- Chlorophenyl Derivatives (e.g., Levocetirizine) : Chlorine increases lipophilicity and receptor binding affinity, making it effective for peripheral H1 antagonism .

- Benzhydryl Derivatives : Bulkier substituents limit blood-brain barrier penetration, favoring peripheral actions (e.g., Cetirizine intermediates) .

Key Research Findings

Fluorophenyl vs. Chlorophenyl : Fluorine’s electronegativity improves metabolic stability compared to chlorine, but chlorine enhances receptor affinity due to stronger hydrophobic interactions .

Salt Form Impact : Dihydrochloride salts universally improve aqueous solubility, critical for oral bioavailability .

Degradation Pathways : Piperazine derivatives with electron-rich substituents (e.g., methoxy, benzhydryl) are prone to oxidation, necessitating stabilizers in formulations .

Biological Activity

2-(4-Fluorophenyl)-2-(piperazin-1-yl)ethan-1-ol dihydrochloride is a piperazine derivative notable for its potential therapeutic applications, particularly in the field of neuropharmacology. This compound features a fluorophenyl group that enhances its biological activity by increasing binding affinity to various molecular targets, including receptors associated with neurological disorders.

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C14H20Cl2FN3O

- Molecular Weight : 299.24 g/mol

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors. The presence of the fluorophenyl moiety increases the lipophilicity and receptor binding affinity, facilitating its modulation of neurotransmitter systems, particularly serotonin and dopamine pathways.

Antidepressant Effects

Research indicates that compounds similar to 2-(4-Fluorophenyl)-2-(piperazin-1-yl)ethan-1-ol exhibit significant antidepressant properties. For instance, studies have shown that derivatives can act as selective serotonin reuptake inhibitors (SSRIs), which are critical in the treatment of depression and anxiety disorders .

Anticancer Activity

In vitro studies have demonstrated the compound's potential in inhibiting cancer cell proliferation. For example, it has shown moderate efficacy against human breast cancer cells, with IC50 values indicating significant cytotoxic effects . The mechanism involves the induction of apoptosis and inhibition of cell cycle progression, likely through interactions with poly(ADP-ribose) polymerase (PARP) pathways .

Study on Antidepressant Activity

A study published in ACS Chemical Neuroscience explored the antidepressant potential of piperazine derivatives similar to 2-(4-Fluorophenyl)-2-(piperazin-1-yl)ethan-1-ol. The findings suggested that these compounds could selectively modulate serotonin receptors, leading to enhanced mood-regulating effects in animal models .

Cancer Cell Inhibition Study

Another significant study evaluated the anticancer properties of piperazine derivatives. It was found that compounds with structural similarities to 2-(4-Fluorophenyl)-2-(piperazin-1-yl)ethan-1-ol demonstrated a considerable reduction in cell viability across various cancer cell lines, including breast and colon cancer cells, showcasing their potential as novel anticancer agents .

Comparative Analysis

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 2-(4-Fluorophenyl)-2-(piperazin-1-yl)ethan-1-ol | Structure | Antidepressant, Anticancer |

| 2-[4-(4-Fluorophenyl)piperazin-1-yl]ethanamine | Structure | Moderate Antidepressant |

| 2-(Piperazin-1-yl)ethanamine | N/A | Limited activity |

Q & A

Q. What are the key considerations for optimizing the synthesis of 2-(4-fluorophenyl)-2-(piperazin-1-yl)ethan-1-ol dihydrochloride?

Methodological Answer: Synthesis optimization requires careful control of reaction parameters. For example:

- Reagent Selection: Piperazine derivatives often undergo alkylation or nucleophilic substitution. Use anhydrous conditions to avoid hydrolysis of intermediates.

- Temperature and Time: Refluxing ethanol (e.g., 12 hours at 78°C) is common for achieving high yields in piperazine coupling reactions .

- Purification: Silica gel chromatography (eluting with EtOAc:petroleum ether) effectively isolates the target compound from byproducts .

- Salt Formation: Hydrochloride salt formation is typically achieved by treating the free base with HCl gas or concentrated HCl in a non-aqueous solvent .

Q. How can researchers validate the structural identity of this compound?

Methodological Answer: A multi-technique approach is essential:

- NMR Spectroscopy: Analyze H and C NMR spectra to confirm the fluorophenyl and piperazine moieties. For example, aromatic protons from the 4-fluorophenyl group appear as doublets (δ 7.2–7.4 ppm) .

- X-ray Crystallography: Resolve crystal structures to verify stereochemistry and hydrogen bonding patterns, as seen in similar piperazine derivatives .

- Mass Spectrometry (HRMS): Confirm molecular weight (e.g., calculated for CHFNO·2HCl: 310.09 g/mol).

Advanced Research Questions

Q. How should researchers address discrepancies in receptor binding data for this compound?

Methodological Answer: Contradictory binding data may arise from assay conditions or compound purity.

- Assay Validation: Ensure consistency in radioligand concentrations (e.g., H-labeled ligands for H1 receptor studies) and buffer pH (7.4 for physiological relevance) .

- Impurity Profiling: Use HPLC-UV/MS to detect trace impurities (e.g., ethyl ester byproducts from incomplete hydrolysis) that may interfere with binding .

- Control Experiments: Compare results with deuterated analogs (e.g., Hydroxyzine-d4) to isolate isotopic effects on receptor interactions .

Q. What strategies are recommended for stability testing under forced degradation conditions?

Methodological Answer: Forced degradation studies follow ICH guidelines:

- Oxidative Stress: Expose the compound to 3% HO at 40°C for 24 hours. Monitor degradation via LC-MS for oxidative byproducts (e.g., N-oxide derivatives) .

- Photolytic Stress: Use a light cabinet (ICH Q1B) with UV/visible light (≥1.2 million lux hours). Piperazine-containing compounds often show photolytic cleavage of the C-N bond .

- Data Interpretation: Quantify degradation products using validated HPLC methods (e.g., % impurity <0.1% for pharmaceutical-grade material) .

Q. How can isotopic labeling (e.g., deuterium) enhance pharmacokinetic studies of this compound?

Methodological Answer: Deuterated analogs improve metabolic stability and tracing:

- Synthesis: Replace labile hydrogens (e.g., ethanol -OH group) with deuterium via catalytic exchange or custom synthesis .

- Metabolic Profiling: Use LC-MS/MS to track deuterated metabolites in liver microsomes. For example, deuterium at the ethanol moiety reduces first-pass metabolism by cytochrome P450 enzymes .

- PK/PD Modeling: Compare AUC (area under the curve) values between deuterated and non-deuterated forms to assess half-life extension.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.